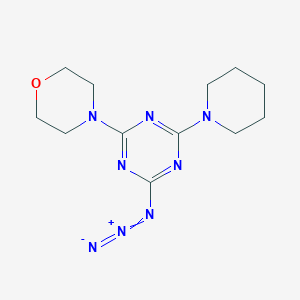

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

Description

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The presence of the azido group in this compound makes it particularly interesting for applications in click chemistry and bioconjugation.

Properties

IUPAC Name |

4-(4-azido-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N8O/c13-18-17-10-14-11(19-4-2-1-3-5-19)16-12(15-10)20-6-8-21-9-7-20/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBGFVPMEBHCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N=[N+]=[N-])N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dichloro-6-(morpholin-4-yl)-1,3,5-triazine

Procedure :

Cyanuric chloride (1.0 equiv, 10.0 mmol) is dissolved in tetrahydrofuran (THF, 50 mL) and cooled to 0°C. Morpholine (1.1 equiv, 11.0 mmol) is added dropwise, followed by sodium hydrogen carbonate (1.5 equiv, 15.0 mmol). The mixture is stirred at 0°C for 2 hours and then at room temperature for 12 hours. The precipitate is filtered, washed with cold THF, and dried under vacuum to yield a white solid.

Key Data :

Synthesis of 2-Chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

Procedure :

The dichloro intermediate from Step 2.1 (1.0 equiv, 5.0 mmol) is suspended in THF (30 mL). Piperidine (1.2 equiv, 6.0 mmol) and sodium hydrogen carbonate (1.5 equiv, 7.5 mmol) are added, and the mixture is heated to 50°C for 12 hours. After cooling, the product is isolated via filtration and recrystallized from ethanol.

Key Data :

Azidation to this compound

Procedure :

The chloro intermediate from Step 2.2 (1.0 equiv, 3.0 mmol) is dissolved in dimethylformamide (DMF, 20 mL). Sodium azide (1.5 equiv, 4.5 mmol) is added, and the mixture is heated to 80°C for 8 hours. The solvent is removed under reduced pressure, and the residue is purified via column chromatography (hexane/ethyl acetate 4:1).

Key Data :

- Yield : 55–60%

- Characterization :

Optimization and Mechanistic Insights

Temperature-Dependent Reactivity

The substitution sequence is governed by temperature:

- Morpholine incorporation at 0°C ensures mono-substitution without di- or tri-substitution byproducts.

- Piperidine substitution at 50°C exploits the reduced electron density of the triazine ring post-morpholine addition, requiring prolonged reaction times.

- Azidation at 80°C facilitates the displacement of the final chlorine atom, which is less reactive due to electron-donating effects from the adjacent amines.

Solvent and Base Selection

- THF is preferred for amine substitutions due to its polarity and ability to stabilize intermediates.

- Sodium hydrogen carbonate neutralizes HCl, preventing protonation of amines and ensuring efficient nucleophilic attack.

Comparative Analysis of Alternative Routes

One-Pot Synthesis

Attempts to synthesize the compound in one pot led to uncontrolled substitution patterns and low yields (<30%), emphasizing the necessity for stepwise reactions.

Chemical Reactions Analysis

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to triazines. For instance, derivatives containing similar structural motifs have shown efficacy in inhibiting cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The incorporation of morpholine and piperidine moieties may enhance the interaction with biological targets, leading to increased anti-inflammatory activity.

Case Study:

A study demonstrated that certain triazine derivatives exhibited significant inhibition of COX-II activity, suggesting that 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine could be explored as a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

The azido group present in the compound has been linked to antimicrobial properties. Compounds with azide functionalities have shown promising results against various bacterial strains and fungi. The ability to modify the triazine core allows for the creation of a library of compounds that can be screened for antimicrobial efficacy.

Case Study:

A series of novel pyrazolyl-s-triazine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications on the triazine ring significantly influenced the antimicrobial potency .

Anticancer Research

Triazines are also being investigated for their anticancer properties. The structural diversity offered by this compound allows it to potentially interfere with cancer cell proliferation pathways.

Case Study:

Research has indicated that certain triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation . This suggests that this compound could serve as a scaffold for developing novel anticancer agents.

Data Table: Biological Activities of Related Triazine Compounds

Mechanism of Action

The mechanism of action of 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with biological targets through the azido group. The azido group can form covalent bonds with alkyne-containing molecules, facilitating the formation of stable triazole linkages . This property is particularly useful in bioconjugation and drug delivery systems .

Comparison with Similar Compounds

Similar compounds to 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine include other 1,3,5-triazine derivatives such as:

4,6-Dipiperidino-1,3,5-triazin-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities.

4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives: Known for their use in monoamine oxidase inhibition.

4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: Used as coupling agents in peptide synthesis.

The uniqueness of this compound lies in its azido group, which provides versatility in click chemistry and bioconjugation applications .

Biological Activity

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazine core substituted with an azido group, morpholine, and piperidine moieties. The general structure can be represented as follows:

where , , , and represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Biological Activity Overview

The biological activities of this compound have been evaluated primarily for their anticancer properties. The following sections detail specific findings related to its activity against various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.

- IC50 Values : The IC50 values were reported to be less than those of standard anticancer agents like doxorubicin, indicating superior efficacy in certain contexts .

The proposed mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. By targeting this pathway, this compound may induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific substituents on the triazine ring in enhancing biological activity:

| Substituent | Effect on Activity |

|---|---|

| Azido Group | Enhances reactivity and biological potency |

| Morpholino Moiety | Improves solubility and cellular uptake |

| Piperidine Moiety | Contributes to binding affinity with target proteins |

These modifications help optimize the compound's pharmacological profile.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Study on Inhibitory Effects : A study demonstrated that derivatives of this compound showed enhanced inhibitory effects on tumor growth in xenograft models when administered intravenously .

- Combination Therapies : Research has indicated that combining this compound with other therapeutic agents may lead to synergistic effects, enhancing overall efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine?

- Methodology : The synthesis typically involves sequential nucleophilic substitutions on the triazine core. Morpholino and piperidinyl groups are introduced via nucleophilic aromatic substitution (SNAr) under controlled conditions (e.g., anhydrous solvents, 60–80°C). The azide group is introduced using sodium azide or diazotization reactions. Key steps include:

- Purification via column chromatography.

- Monitoring reaction progress using thin-layer chromatography (TLC).

- Characterization : Confirm structural integrity using H/C NMR (e.g., morpholino protons at δ 3.6–3.8 ppm, piperidinyl protons at δ 1.5–2.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure the structural fidelity of this compound post-synthesis?

- Methodology :

- NMR Spectroscopy : Compare chemical shifts with analogous triazine derivatives (e.g., morpholino and piperidinyl substituents exhibit distinct splitting patterns).

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] via ESI-MS) .

Q. What stability considerations are critical for handling and storing this azide-containing triazine?

- Methodology :

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent thermal decomposition of the azide group.

- Stability Assays : Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) over time. Use buffered solutions (pH 6.5 ammonium acetate) for in vitro studies to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while maintaining yield and purity?

- Methodology :

- Factorial Design : Use a 2 factorial approach to test variables (temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura coupling steps with Pd catalysts.

- Orthogonal Arrays : Identify critical factors (e.g., solvent choice > temperature) using Taguchi methods.

- Regression Analysis : Build predictive models for yield vs. reaction time .

Q. How to resolve discrepancies between computational reactivity predictions and experimental outcomes?

- Methodology :

- Model Refinement : Re-optimize density functional theory (DFT) calculations with solvent corrections (e.g., PCM model for DMSO).

- Transition-State Analysis : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

- Feedback Loops : Integrate experimental data into computational workflows (e.g., ICReDD’s reaction path search protocols) .

Q. What advanced strategies are used to establish structure-activity relationships (SAR) for biological targets?

- Methodology :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogenated aryl groups, alternative amines).

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity (e.g., antileukemic IC values).

- Biological Assays : Test in enzyme inhibition assays (e.g., kinase panels) or cell-based models .

Q. How to identify and quantify synthetic impurities or by-products?

- Methodology :

- HPLC-MS : Use reverse-phase chromatography with MS detection (e.g., [M+Na] adducts for by-products).

- Reference Standards : Compare retention times and fragmentation patterns with pharmacopeial impurities (e.g., chlorinated analogs) .

Q. What computational tools predict the compound’s reactivity or target interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.